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molecular formula C8H21N3 B8786075 Di-(2-aminoisobutyl)amine CAS No. 80135-19-9

Di-(2-aminoisobutyl)amine

Cat. No. B8786075
M. Wt: 159.27 g/mol
InChI Key: LAFADOMFLHUDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029189B2

Procedure details

Into a 2 L pressure reactor, 21.17 g (0.0965 mol) of compound III was placed along with 600 mL of ethanol (90%). Approximately 3 g of Raney Nickel was added and the bomb was pressurized to 90 PSI with hydrogen (99.9%). The solution was stirred and intermittently repressurized with hydrogen. Over the course of 5 days, 105 PSI (0.406 mol) of hydrogen were consumed. The bomb was then depressurized and the solution filtered through celite to remove the catalyst. The filtrate was evaporated under vacuum to remove all solvent and then was vacuum distilled at room temperature and a pressure of 50 mtorr. Purified product weighed 8.031 g, giving a yield of 52%. Purity was checked by NMR, with a singlet at 2.26 ppm and a singlet at 0.96 ppm.
Name
compound III
Quantity
21.17 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.406 mol
Type
reactant
Reaction Step Four
Quantity
3 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]([CH3:15])([CH3:14])[CH2:5][NH:6][CH2:7][C:8]([N+:11]([O-])=O)([CH3:10])[CH3:9])([O-])=O.[H][H]>[Ni].C(O)C>[NH2:11][C:8]([CH3:10])([CH3:9])[CH2:7][NH:6][CH2:5][C:4]([NH2:1])([CH3:14])[CH3:15]

Inputs

Step One
Name
compound III
Quantity
21.17 g
Type
reactant
Smiles
[N+](=O)([O-])C(CNCC(C)(C)[N+](=O)[O-])(C)C
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0.406 mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
3 g
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution filtered through celite
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to remove all solvent
DISTILLATION
Type
DISTILLATION
Details
distilled at room temperature
CUSTOM
Type
CUSTOM
Details
giving a yield of 52%

Outcomes

Product
Name
Type
Smiles
NC(CNCC(C)(C)N)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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